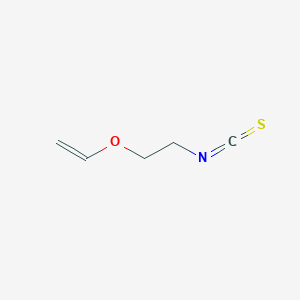

Ethene, (2-isothiocyanatoethoxy)-

Description

Contextualization within Modern Organic Synthesis and Chemical Diversity

In the landscape of modern organic synthesis, the pursuit of novel molecules with diverse functionalities is a primary driver of innovation. Compounds like Ethene, (2-isothiocyanatoethoxy)- are of interest because they are bifunctional, meaning they possess more than one reactive site. This dual reactivity allows for a wide range of potential chemical transformations, making such molecules valuable building blocks for the construction of more complex chemical structures. The strategic combination of a polymerizable alkene, a stable ether linkage, and a reactive isothiocyanate group within a single, relatively small molecule opens avenues for the development of new materials and functionalized surfaces.

Significance of Ethene, Ether, and Isothiocyanate Functional Groups in Contemporary Chemical Research

The importance of Ethene, (2-isothiocyanatoethoxy)- can be appreciated by examining its constituent functional groups:

The Ethene (or vinyl) group (-CH=CH2) is a fundamental building block in polymer chemistry. unacademy.comnih.gov Its carbon-carbon double bond is susceptible to a variety of addition reactions, most notably polymerization, which allows for the formation of long-chain polymers like polyvinyls. nih.govhymasynthesis.com The presence of a vinyl group suggests that Ethene, (2-isothiocyanatoethoxy)- could act as a monomer in the creation of functionalized polymers. The reactivity of the vinyl group is well-established, participating in reactions such as the Heck reaction. google.com

The Ether group (-O-) is characterized by its general stability and its ability to act as a hydrogen bond acceptor. nih.govmdpi.com Ethers are common motifs in a vast array of organic compounds, including natural products and pharmaceuticals, where they can influence properties like solubility and metabolic stability. nist.gov In Ethene, (2-isothiocyanatoethoxy)-, the ether linkage provides a flexible and chemically robust spacer between the reactive vinyl and isothiocyanate moieties.

The Isothiocyanate group (-N=C=S) is a highly reactive functional group known for its utility in organic synthesis. It readily reacts with nucleophiles, such as amines and alcohols, to form thioureas and thiocarbamates, respectively. This reactivity makes isothiocyanates valuable intermediates for the synthesis of a wide range of heterocyclic compounds and other complex molecules. Isothiocyanates are also found in nature, notably in cruciferous vegetables, where they are produced from the enzymatic hydrolysis of glucosinolates.

Overview of Existing Research on Related Chemical Entities and Structural Motifs

While direct research on Ethene, (2-isothiocyanatoethoxy)- is limited, studies on structurally related compounds provide valuable insights. For instance, research on vinyl ethers, which contain the CH2=CH-O-R motif, is extensive, particularly in the context of polymer chemistry. Similarly, the synthesis and reactions of various alkyl and aryl isothiocyanates are well-documented.

A patent for "Vinyl alkyl isothiocyanates" describes a class of compounds with the general formula where a vinyl group is attached to a sulfur-containing alkyl chain terminating in an isothiocyanate. nih.gov This indicates an interest in combining these functional groups for potential applications. Furthermore, compounds like "Ethene, (2-methoxyethoxy)-" are listed in chemical databases, highlighting the existence of the vinyl ether portion of the target molecule linked to an ethoxy group. The study of molecules like "Ethylenebis(isothiocyanate)" provides a basis for understanding the reactivity of the isothiocyanate group on an ethylene (B1197577) backbone. nist.gov

The collective knowledge on these related structures allows chemists to predict the likely reactivity and potential applications of Ethene, (2-isothiocyanatoethoxy)-, even in the absence of direct experimental data. The vinyl group would be expected to undergo polymerization or other addition reactions, while the isothiocyanate group would be available for nucleophilic attack, allowing for the tethering of the molecule to various substrates or the synthesis of more complex derivatives.

Data Tables

Table 1: Properties of Constituent Functional Groups

| Functional Group | General Structure | Key Characteristics |

| Ethene (Vinyl) | -CH=CH₂ | Undergoes addition reactions and polymerization. unacademy.comnih.gov |

| Ether | -O- | Generally unreactive, acts as a flexible linker. nih.govmdpi.com |

| Isothiocyanate | -N=C=S | Electrophilic, reacts with nucleophiles. |

Table 2: Related Chemical Compounds

| Compound Name | CAS Number | Key Structural Features |

| Ethene | 74-85-1 | Simplest alkene. |

| Diethyl Ether | 60-29-7 | Common ether solvent. |

| Allyl isothiocyanate | 57-06-7 | Natural isothiocyanate with a C=C bond. |

| Ethene, (2-methoxyethoxy)- | 1663-35-0 | Contains a vinyl ether and an ether linkage. |

| Ethylenebis(isothiocyanate) | 3688-08-2 | Contains two isothiocyanate groups on an ethane (B1197151) backbone. nist.gov |

Structure

3D Structure

Properties

CAS No. |

59565-09-2 |

|---|---|

Molecular Formula |

C5H7NOS |

Molecular Weight |

129.18 g/mol |

IUPAC Name |

1-ethenoxy-2-isothiocyanatoethane |

InChI |

InChI=1S/C5H7NOS/c1-2-7-4-3-6-5-8/h2H,1,3-4H2 |

InChI Key |

MBBAVOVDRNAKIS-UHFFFAOYSA-N |

Canonical SMILES |

C=COCCN=C=S |

Origin of Product |

United States |

Synthetic Methodologies for Ethene, 2 Isothiocyanatoethoxy

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of Ethene, (2-isothiocyanatoethoxy)- (1) suggests a disconnection of the isothiocyanate group, leading to the precursor 2-(vinyloxy)ethanamine (B3256217) (2). This amine can be conceptually derived from the corresponding alcohol, 2-(vinyloxy)ethanol (B1195950) (3), through functional group interconversion. The vinyl ether moiety in 2-(vinyloxy)ethanol can be traced back to the reaction of ethylene (B1197577) glycol (4) and a suitable two-carbon vinyl source, such as acetylene (B1199291).

Development of Novel Synthetic Pathways

The synthesis of Ethene, (2-isothiocyanatoethoxy)- can be approached through multi-step organic synthesis, which provides control over the introduction of the required functional groups.

Multi-step Organic Synthesis Approaches

A common and logical synthetic route involves a two-step process starting from the key precursor, 2-(vinyloxy)ethanol (3).

Step 1: Synthesis of 2-(vinyloxy)ethanol (3)

The industrial preparation of 2-(vinyloxy)ethanol often utilizes the Reppe synthesis, which involves the vinylation of ethylene glycol with acetylene under basic conditions. guidechem.com For laboratory-scale synthesis, transetherification offers a valuable alternative. This method involves the transfer of a vinyl group from a vinyl ether, such as ethyl vinyl ether, to ethylene glycol.

Step 2: Conversion of 2-(vinyloxy)ethanol (3) to Ethene, (2-isothiocyanatoethoxy)- (1)

The transformation of the alcohol (3) to the target isothiocyanate (1) typically proceeds via the corresponding amine, 2-(vinyloxy)ethanamine (2).

Formation of 2-(vinyloxy)ethanamine (2): Two classical methods for converting alcohols to primary amines are the Mitsunobu reaction wikipedia.orgorganic-chemistry.orgchem-station.comnih.govchemeurope.com and the Gabriel synthesis. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.comorganic-chemistry.org In the Mitsunobu reaction, the alcohol is activated with a phosphine (B1218219) and an azodicarboxylate, followed by reaction with a nitrogen nucleophile like phthalimide (B116566). organic-chemistry.orgnih.gov The Gabriel synthesis involves the alkylation of potassium phthalimide with a suitable alkyl halide derived from 2-(vinyloxy)ethanol, followed by hydrazinolysis to release the primary amine. libretexts.orgmasterorganicchemistry.com

Formation of Ethene, (2-isothiocyanatoethoxy)- (1) from the Amine (2): The conversion of the primary amine (2) to the isothiocyanate (1) is a well-established transformation with several available reagents. The most direct method involves the reaction of the amine with thiophosgene (B130339) (CSCl₂). researchgate.netmoltuslab.com This reaction is typically performed in the presence of a base to neutralize the HCl byproduct. researchgate.net Alternative, less hazardous methods involve the use of carbon disulfide (CS₂) to form a dithiocarbamate (B8719985) salt in situ, which is then treated with a desulfurizing agent to yield the isothiocyanate. beilstein-journals.orgnih.gov

Catalytic Transformations for Targeted Functionalization

Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthesis of vinyl ethers. Palladium-catalyzed transetherification has been shown to be effective for the synthesis of functionalized vinyl ethers. academie-sciences.fracademie-sciences.fr For instance, palladium(II) acetate (B1210297) in the presence of a ligand like 1,10-phenanthroline (B135089) can catalyze the reaction between an alcohol and a vinyl ether. academie-sciences.fracademie-sciences.fr More recent developments have also explored the use of iridium catalysts for the synthesis of vinyl ethers.

Recent research has also focused on developing catalytic methods for the synthesis of isothiocyanates that avoid toxic reagents like thiophosgene. One such approach involves the amine-catalyzed sulfurization of isocyanides with elemental sulfur. nih.govrsc.org

Mechanistic Investigations of Reaction Pathways

The mechanism of the key transformations provides insight into the reaction outcomes.

Mitsunobu Reaction: The reaction begins with the nucleophilic attack of triphenylphosphine (B44618) on the azodicarboxylate, forming a betaine. This intermediate then deprotonates the alcohol, and the resulting alkoxide attacks the activated phosphonium (B103445) species, leading to an alkoxyphosphonium salt. Finally, the nitrogen nucleophile (e.g., phthalimide) displaces the triphenylphosphine oxide in an SN2 reaction, resulting in a net inversion of stereochemistry at the carbinol carbon. wikipedia.orgchemeurope.com

Gabriel Synthesis: This synthesis commences with the deprotonation of phthalimide to form the nucleophilic phthalimide anion. This anion then displaces a leaving group from the alkyl substrate in an SN2 reaction. The final step involves the cleavage of the N-alkylphthalimide, typically with hydrazine, to release the primary amine. libretexts.orgmasterorganicchemistry.com

Thiophosgene Reaction: The reaction of a primary amine with thiophosgene proceeds through the initial formation of a thiocarbamoyl chloride intermediate. Subsequent elimination of HCl, often promoted by a base, yields the isothiocyanate. researchgate.net The high electrophilicity of the central carbon in thiophosgene makes it highly reactive towards nucleophiles like amines. researchgate.net

Reaction with Carbon Disulfide: In this method, the primary amine reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This salt is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur atom and the formation of the isothiocyanate. beilstein-journals.org

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

The optimization of reaction conditions is critical for maximizing the yield and, where applicable, the stereoselectivity of the synthesis.

For the synthesis of 2-(vinyloxy)ethanol via palladium-catalyzed transetherification, factors such as the choice of palladium precursor, the nature of the ligand, the solvent, and the reaction temperature can significantly influence the conversion and yield. academie-sciences.fracademie-sciences.fr

In the synthesis of isothiocyanates from amines using carbon disulfide, the choice of the desulfurizing agent and the reaction solvent is crucial. For instance, the use of a solvent mixture like DMF/water can be beneficial for the formation of dithiocarbamates from electron-deficient arylamines. beilstein-journals.org The optimization of base, solvent, and temperature is key to achieving high yields. researchgate.net

Stereoselectivity is a major consideration in the polymerization of vinyl ethers, and recent studies have explored the use of chiral catalysts to control the tacticity of the resulting polymers. unc.edumorressier.comacs.orgproquest.com While not directly applicable to the synthesis of the small molecule Ethene, (2-isothiocyanatoethoxy)-, these studies highlight the potential for stereocontrol in reactions involving the vinyl ether moiety. For the synthesis of chiral, non-racemic Ethene, (2-isothiocyanatoethoxy)-, a stereoselective synthesis of the precursor 2-(vinyloxy)ethanol or a stereospecific conversion of a chiral precursor would be necessary. The Mitsunobu reaction, which proceeds with inversion of configuration, could be a valuable tool in such a strategy. chem-station.comnih.gov

Interactive Data Table: Synthesis of 2-(vinyloxy)ethanol via Transetherification

| Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| Palladium(II) acetate | 1,10-phenanthroline | Dichloromethane | 20 | 24 | 75 | 50 | academie-sciences.fracademie-sciences.fr |

Interactive Data Table: Synthesis of Isothiocyanates from Primary Amines

| Reagent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Thiophosgene | NaHCO₃ (aq) | Dichloromethane | Room Temp | 1 h | Varies | chemrxiv.org |

| CS₂ / TCT | K₂CO₃ | Water / Dichloromethane | 0 - Room Temp | Several hours | 86-94 | beilstein-journals.org |

| CS₂ / Boc₂O | Et₃N / DMAP | Ethanol | 0 - Room Temp | ~15 min | High | kiku.dk |

| Phenyl Chlorothionoformate | NaOH (solid) | Dichloromethane | Varies | Varies | up to 99 | organic-chemistry.org |

Advanced Spectroscopic and Structural Elucidation Techniques for Ethene, 2 Isothiocyanatoethoxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of Ethene, (2-isothiocyanatoethoxy)-. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon skeleton and the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides specific signals for the vinyloxy and the ethyl isothiocyanate moieties. The three protons of the vinyl group (CH₂=CH-) exhibit a characteristic AXM spin system. The geminal protons on the terminal carbon are diastereotopic, leading to distinct signals with geminal, cis, and trans coupling constants. The lone proton on the carbon adjacent to the ether oxygen appears as a doublet of doublets. The two methylene (B1212753) groups of the ethoxy chain (-O-CH₂-CH₂-NCS) appear as distinct triplets, assuming free rotation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is equally informative, showing five distinct carbon signals corresponding to the molecular structure. The chemical shifts are influenced by the electronegativity of the adjacent oxygen, nitrogen, and sulfur atoms. The vinyl carbons appear in the characteristic alkene region (δ 100-150 ppm), while the highly deshielded carbon of the isothiocyanate group (-N=C=S) gives a signal in the δ 120-140 ppm range. docbrown.info The methylene carbons of the ethoxy bridge are found in the typical region for sp³ carbons bonded to heteroatoms.

Detailed assignments based on published data for analogous vinyl ethers and isothiocyanates are summarized in the table below. sibran.ruacademie-sciences.fr

Table 1: Predicted NMR Spectroscopic Data for Ethene, (2-isothiocyanatoethoxy)-

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | =CH₂ (trans to -OR) | ~4.20 | dd | J_gem ≈ 1.5-2.5, J_trans ≈ 14.0-15.0 |

| ¹H | =CH₂ (cis to -OR) | ~4.00 | dd | J_gem ≈ 1.5-2.5, J_cis ≈ 6.5-7.0 |

| ¹H | =CH-O- | ~6.45 | dd | J_trans ≈ 14.0-15.0, J_cis ≈ 6.5-7.0 |

| ¹H | -O-CH₂- | ~3.85 | t | J ≈ 5.0-6.0 |

| ¹H | -CH₂-NCS | ~3.70 | t | J ≈ 5.0-6.0 |

| ¹³C | =CH₂ | ~87.0 | CH₂ | |

| ¹³C | =CH-O- | ~151.5 | CH | |

| ¹³C | -O-CH₂- | ~67.0 | CH₂ | |

| ¹³C | -CH₂-NCS | ~45.0 | CH₂ | |

| ¹³C | -N=C=S | ~130.0 | C |

Note: Predicted values are based on data for structurally similar compounds and may vary based on solvent and experimental conditions. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of Ethene, (2-isothiocyanatoethoxy)- and for deducing its structure through fragmentation analysis. The nominal molecular weight is 129.17 g/mol . High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₅H₇NOS.

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The initial ionization may occur on the sulfur atom, the oxygen atom, or the π-system of the vinyl group. youtube.com The molecular ion peak [M]⁺• at m/z 129 would be observed, and its intensity would depend on its stability. Key fragmentation pathways include:

α-Cleavage: Cleavage of the bond between the two methylene carbons is expected, leading to fragments corresponding to the vinyloxy ethyl cation and the isothiocyanate radical, or vice versa.

Loss of Neutral Molecules: The molecule can lose small, stable neutral fragments. A prominent fragmentation pathway for isothiocyanates is the cleavage of the C-N bond. The loss of the vinyl ether moiety or ethene is also a plausible pathway. docbrown.inforesearchgate.net

Rearrangements: McLafferty-type rearrangements are possible, involving the transfer of a hydrogen atom to the oxygen or sulfur atom, followed by fragmentation.

The table below outlines the expected major fragments in the EI mass spectrum.

Table 2: Predicted Mass Spectrometry Fragmentation Data for Ethene, (2-isothiocyanatoethoxy)-

| m/z | Proposed Fragment Ion | Structure of Fragment | Notes |

| 129 | [C₅H₇NOS]⁺• | [CH₂=CHOCH₂CH₂NCS]⁺• | Molecular Ion |

| 101 | [C₄H₅OS]⁺ | [M - CH₂=CH]⁺ | Loss of a vinyl radical |

| 86 | [C₃H₄NO]⁺ | [M - NCS]⁺ | Loss of isothiocyanate radical |

| 72 | [C₃H₄O]⁺• | [CH₂=CHOCH₂]⁺ | Cleavage of C-C bond in the ethyl bridge |

| 71 | [C₃H₅NO]⁺• | [CH₂=CH-O-CH₂]⁺ | |

| 58 | [CH₂NS]⁺ | [CH₂=NCS]⁺ | Isothiocyanatomethyl cation |

| 43 | [C₂H₃O]⁺ | [CH₂=CHO]⁺ | Vinyloxy cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the key functional groups within Ethene, (2-isothiocyanatoethoxy)-.

Infrared (IR) Spectroscopy: The IR spectrum provides a distinct fingerprint for the molecule. The most characteristic absorption is the intense and broad asymmetric stretching band of the isothiocyanate group (-N=C=S), which appears in the 2050-2150 cm⁻¹ region. chempap.org Other significant absorptions include the C=C stretching vibration of the vinyl group around 1620-1640 cm⁻¹, and the strong C-O-C asymmetric stretching vibrations of the ether linkage between 1150 and 1085 cm⁻¹. The =C-H out-of-plane bending vibrations of the vinyl group give rise to strong bands in the 900-1000 cm⁻¹ range. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric stretch of the isothiocyanate group, often weak in the IR spectrum, can be observed in the Raman spectrum. The C=C stretching vibration of the vinyl group typically produces a strong Raman signal. High-resolution Raman spectroscopy could potentially resolve the rotational structure, providing data on the molecule's moments of inertia, as has been demonstrated for ethylene (B1197577). researchgate.net

Table 3: Key Vibrational Spectroscopy Data for Ethene, (2-isothiocyanatoethoxy)-

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Method | Expected Intensity |

| ~3100-3000 | =C-H Stretch | IR/Raman | Medium |

| ~2950-2850 | C-H Stretch (Aliphatic) | IR/Raman | Medium-Strong |

| ~2150-2050 | -N=C=S Asymmetric Stretch | IR | Very Strong, Broad |

| ~1640-1620 | C=C Stretch | IR/Raman | Medium (IR), Strong (Raman) |

| ~1320 | =C-H In-plane Bend | IR | Medium |

| ~1200-1050 | C-O-C Stretch | IR | Strong |

| ~1000-900 | =C-H Out-of-plane Bend | IR | Strong |

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are fundamental for verifying the purity of Ethene, (2-isothiocyanatoethoxy)- and for separating it from starting materials, byproducts, or any potential isomers.

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is a powerful method for assessing purity. The volatility of the compound makes it well-suited for GC analysis. The retention time is a characteristic property under specific conditions (column type, temperature program, carrier gas flow). Kovats retention indices can be calculated to aid in identification by comparing them to known standards. nih.gov

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) can also be employed, particularly for monitoring reaction progress or for preparative purification. A normal-phase column (e.g., silica) or a reverse-phase column (e.g., C18) could be used with an appropriate solvent system. Detection is typically achieved using a UV detector, as the vinyl and isothiocyanate groups exhibit UV absorbance.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the synthesis and for preliminary purity checks. chempap.org The compound can be visualized on a TLC plate (e.g., silica (B1680970) gel) using a UV lamp or by staining with an appropriate reagent like potassium permanganate, which reacts with the vinyl group. The R_f value is dependent on the solvent system used.

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and conformational details. Since Ethene, (2-isothiocyanatoethoxy)- is likely a liquid at ambient temperature, single-crystal XRD analysis would require it to be crystallized at low temperatures or by forming a solid derivative.

Research on thiourea (B124793) derivatives synthesized from 2-vinyloxyethylisothiocyanate has successfully employed XRD to confirm their structures. sibran.ru This demonstrates the utility of this technique for molecules containing this core scaffold. If a suitable single crystal of Ethene, (2-isothiocyanatoethoxy)- or a solid co-crystal could be obtained, XRD analysis would reveal:

The precise geometry of the isothiocyanate group (-N=C=S), which can deviate from perfect linearity.

The conformation of the ethoxy bridge, including the C-O-C-C and O-C-C-N dihedral angles.

Intermolecular interactions in the crystal lattice, such as dipole-dipole interactions or weak hydrogen bonds, which govern the crystal packing.

Such data provides the ultimate confirmation of the molecular structure and offers insights into its solid-state properties.

Table 4: Compound Names Mentioned in the Article

| Systematic Name | Common Name / Synonym | CAS Number |

| Ethene, (2-isothiocyanatoethoxy)- | 2-(vinyloxy)ethyl isothiocyanate | 14857-55-5 |

| Ethene | Ethylene | 74-85-1 |

| Thiophosgene (B130339) | Carbonic dichloride, thio- | 463-71-8 |

| Potassium permanganate | Permanganic acid, potassium salt | 7722-64-7 |

Computational Chemistry and Theoretical Studies of Ethene, 2 Isothiocyanatoethoxy

Quantum Chemical Calculations for Electronic Structure and Molecular Conformations

Quantum chemical calculations are fundamental to determining the electronic structure and stable three-dimensional arrangements (conformations) of a molecule. acs.org These calculations solve approximations of the Schrödinger equation to find the energy of a system. acs.org

For Ethene, (2-isothiocyanatoethoxy)-, such calculations would begin with geometry optimization. This process identifies the lowest energy arrangement of atoms, corresponding to the most stable molecular conformation. Key structural parameters like bond lengths, bond angles, and dihedral angles are determined. Due to the flexible ethoxy linker, the molecule can exist in several low-energy conformations. Quantum calculations can map out this conformational landscape and determine the relative energies of different isomers (e.g., syn vs. anti conformers around the C-O-C-C and O-C-C-N bonds).

The electronic properties, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP), would also be calculated. The MEP map is particularly useful as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen and sulfur atoms of the isothiocyanate group (-N=C=S) are expected to be electron-rich, while the central carbon of this group is highly electrophilic. nih.gov

Table 1: Illustrative Calculated Structural Parameters for a Generic Isothiocyanate This table demonstrates the type of data that would be generated for Ethene, (2-isothiocyanatoethoxy)-. The values are hypothetical and for illustrative purposes only.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N=C | ~1.20 Å |

| Bond Length | C=S | ~1.58 Å |

| Bond Length | C-O (vinyl) | ~1.36 Å |

| Bond Length | C=C (vinyl) | ~1.34 Å |

| Bond Angle | N=C=S | ~178° |

| Dihedral Angle | C-O-C-C | Variable (e.g., ~180° for anti) |

Density Functional Theory (DFT) for Predicting Spectroscopic Parameters

Density Functional Theory (DFT) is a class of quantum chemistry methods that is highly effective for predicting various molecular properties, including spectroscopic parameters, with a good balance of accuracy and computational cost. researchgate.net It is a workhorse for computational studies on medium to large organic molecules. researchgate.net

By applying DFT, one can calculate the vibrational frequencies of Ethene, (2-isothiocyanatoethoxy)-. These calculated frequencies correspond to the peaks observed in an infrared (IR) spectrum. The most characteristic vibration would be the strong, asymmetric stretch of the isothiocyanate (-N=C=S) group, typically found in the 2000-2200 cm⁻¹ region. Calculations can help assign specific peaks in an experimental spectrum to particular molecular motions. researchgate.net

DFT, particularly using the Gauge-Including Atomic Orbital (GIAO) method, is also used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These predictions are invaluable for confirming the structure of a synthesized compound by comparing the calculated spectrum to the experimental one. For Ethene, (2-isothiocyanatoethoxy)-, calculations would predict distinct signals for the vinyl protons, the ethoxy bridge protons, and the carbons of the vinyl and isothiocyanate groups.

Table 2: Illustrative Predicted Spectroscopic Data using DFT This table shows the kind of spectroscopic data that DFT calculations would provide. The values are hypothetical examples.

| Spectrum | Group | Predicted Chemical Shift / Frequency |

| ¹³C NMR | -N=C =S | ~130-140 ppm |

| ¹³C NMR | C =C (vinyl) | ~150 ppm (C-O), ~90 ppm (CH₂) |

| ¹H NMR | H -C=C (vinyl) | ~6.5 ppm |

| IR | -N=C=S stretch | ~2100 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations identify stable, static structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov This provides insight into the dynamic behavior and conformational flexibility of a molecule in different environments, such as in a solvent. researchgate.net

For Ethene, (2-isothiocyanatoethoxy)-, an MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and calculating the forces between all atoms at very short time steps. This generates a trajectory that shows how the molecule flexes, rotates, and interacts with its surroundings.

These simulations are crucial for exploring the full conformational space, especially for a flexible molecule. They can reveal the most populated conformations in solution and the timescale of transitions between them. This is particularly relevant for understanding how the molecule might interact with a biological target, as its shape will fluctuate dynamically. Density-functional-theory-based molecular dynamics (DFT-MD) can be employed to analyze molecular-level structures in detail. acs.org

Computational Studies on Reaction Mechanisms and Transition States

A key feature of isothiocyanates is their reactivity as electrophiles, particularly their reaction with nucleophiles like thiols (e.g., cysteine residues in proteins). nih.gov Computational chemistry can be used to model these reactions in detail. acs.org

For Ethene, (2-isothiocyanatoethoxy)-, a computational study of its reaction with a simple nucleophile (like methanethiol, CH₃SH) would involve:

Locating Reactants and Products: The geometries of the starting materials (the isothiocyanate and the thiol) and the final product (a dithiocarbamate) are optimized.

Finding the Transition State (TS): The highest energy point along the reaction pathway, the transition state, is located. The geometry and energy of the TS are critical for determining the reaction rate.

Calculating the Activation Energy: The energy difference between the reactants and the transition state gives the activation energy barrier. A lower barrier implies a faster reaction.

Such studies can clarify the mechanism of action for biologically active isothiocyanates, showing how they covalently modify target proteins. nih.govscielo.org.co The vinyl ether group could also participate in or be modified by various reactions, and computational studies could explore these potential pathways. nih.gov

Reactivity and Derivatization Studies of Ethene, 2 Isothiocyanatoethoxy

Chemical Transformations Involving the Ethene Moiety

The vinyl ether portion of the molecule is characterized by an electron-rich double bond, making it susceptible to attack by electrophiles and a participant in polymerization reactions.

Electrophilic and Radical Addition Reactions Across the Double Bond

The double bond in vinyl ethers readily undergoes electrophilic addition reactions. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the β-carbon (the carbon not attached to the oxygen), leading to the formation of a highly stabilized α-oxycarbocation intermediate. This intermediate is stabilized by resonance from the adjacent oxygen atom. For instance, the reaction of vinyl ethers with strong acids like HBr or HI proceeds via protonation of the double bond to form a carbocation, which is then attacked by the halide anion. This reactivity is a general feature of vinyl ethers and is expected to be a primary reaction pathway for Ethene, (2-isothiocyanatoethoxy)-. arkat-usa.orgacademie-sciences.fr

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling, can also be employed for the arylation of vinyl ethers, although it can sometimes lead to mixtures of α- and β-arylated products. The reaction conditions, including the choice of catalyst, base, and additives, are crucial for controlling the regioselectivity.

While radical homopolymerization of vinyl ethers is generally challenging due to the high reactivity of the growing polymer radical, radical additions to the double bond can occur. academie-sciences.frnih.gov Recent studies have shown that radical polymerization can be achieved, particularly for vinyl ethers with specific functionalities, such as hydroxyl groups, which can stabilize the propagating radical. nih.govchemtube3d.com This suggests that the isothiocyanate group in Ethene, (2-isothiocyanatoethoxy)- could influence its radical reactivity.

Polymerization Pathways and Oligomerization Studies

Vinyl ethers are well-known to undergo cationic polymerization, often initiated by Lewis acids (e.g., BF₃·OEt₂, SnCl₄) or Brønsted acids (e.g., triflic acid). arkat-usa.orgresearchgate.netgoogle.comresearchgate.net This process can lead to the formation of poly(vinyl ether)s with controlled molecular weights and narrow dispersities, a characteristic of living polymerization. researchgate.netresearchgate.net The polymerization is typically carried out at low temperatures to suppress side reactions. Given this established reactivity, Ethene, (2-isothiocyanatoethoxy)- is expected to polymerize cationically, yielding a polymer with pendant isothiocyanatoethoxy side chains.

Radical polymerization of vinyl ethers is less common but has been successfully demonstrated using techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, especially for functionalized vinyl ethers. nih.govrsc.org This method allows for the synthesis of well-defined block copolymers. The presence of the isothiocyanate group could potentially influence the RAFT polymerization of Ethene, (2-isothiocyanatoethoxy)-, offering a pathway to novel polymer architectures.

Oligomerization of vinyl ethers can also be achieved, leading to the formation of short-chain polymers. These oligomers, bearing reactive functional groups, are valuable in various applications, including coatings and adhesives. rsc.org

Reactions of the Isothiocyanate Functional Group

The isothiocyanate group (-N=C=S) is a versatile electrophilic handle that readily reacts with a wide range of nucleophiles.

Nucleophilic Additions to the Isothiocyanate Carbon

The central carbon atom of the isothiocyanate group is highly electrophilic and is the primary site for nucleophilic attack. This reactivity allows for the formation of a diverse array of derivatives.

Reaction with Amines: Primary and secondary amines readily add to isothiocyanates to form thiourea (B124793) derivatives. This reaction is typically fast and proceeds under mild conditions. documentsdelivered.com The reaction is pH-dependent, with optimal rates usually observed at pH 8.5-9.5 for aliphatic amines. documentsdelivered.com

Reaction with Alcohols: Alcohols can add to isothiocyanates to form thiocarbamates. The reactivity of the alcohol can influence the reaction outcome. For instance, reactions with long-chain alcohols have been shown to exclusively yield N-aryl-O-alkyl carbamates, while reactions with short-chain alcohols can also produce symmetrical 1,3-disubstituted ureas and thioureas as byproducts. researchgate.net

Reaction with Thiols: Thiols are excellent nucleophiles for isothiocyanates, leading to the formation of dithiocarbamates. These reactions can be catalyzed by bases or rare-earth metal amides. arkat-usa.orgyoutube.com

The general scheme for these nucleophilic additions is presented below:

| Nucleophile (Nu-H) | Product |

| R-NH₂ (Amine) | R-NH-C(=S)-NH-R' |

| R-OH (Alcohol) | R-O-C(=S)-NH-R' |

| R-SH (Thiol) | R-S-C(=S)-NH-R' |

Table 1: General Products of Nucleophilic Addition to Isothiocyanates.

Cyclization Reactions and Heterocycle Formation

The isothiocyanate functionality is a valuable precursor for the synthesis of a wide variety of sulfur- and nitrogen-containing heterocyclic compounds. nih.govresearchgate.netnih.gov The intramolecular reaction of the isothiocyanate group with another functional group within the same molecule, or intermolecular reactions with bifunctional reagents, can lead to the formation of rings of various sizes.

For example, isothiocyanates can undergo cyclization reactions to form thiazoles, thiazolidines, and other heterocycles that are of interest in medicinal chemistry. researchgate.net The reaction of o-isothiocyanato arylacetylenes with aroylacetonitriles in the presence of a base leads to the formation of benzo[d] researchgate.netnih.govthiazines. researchgate.net Furthermore, isothiocyanates have been utilized in cascade reactions to construct complex polycyclic spirooxindoles.

A particularly relevant study reports the reaction of vinyl ethers of 2-hydroxyethylamines with phenyl isothiocyanate. documentsdelivered.com This suggests the potential for intramolecular reactions in Ethene, (2-isothiocyanatoethoxy)- or its derivatives, where the ether oxygen or the vinyl group could potentially participate in cyclization with the isothiocyanate moiety under specific conditions.

Modifications and Cleavages of the Ether Linkage

The ether linkage in Ethene, (2-isothiocyanatoethoxy)- is generally stable under neutral and basic conditions. However, it can be cleaved under specific, typically acidic, conditions.

The most common method for cleaving ethers is treatment with strong acids, such as HBr or HI. arkat-usa.org In the case of vinyl ethers, the initial site of protonation is the double bond, not the ether oxygen. This leads to the formation of a hemiacetal intermediate, which is then readily hydrolyzed to an aldehyde (acetaldehyde in this case) and the corresponding alcohol (2-isothiocyanatoethanol). arkat-usa.orgresearchgate.netnih.gov

The hydrolysis of vinyl ethers is subject to general acid catalysis. google.com The rate of hydrolysis is dependent on the structure of the vinyl ether and the pH of the medium.

While the primary reactivity of the ether linkage is its cleavage under acidic conditions, modifications are also possible. For instance, the ether linkage can act as a directing group in certain reactions. There is also evidence of neighboring group participation from ether oxygens in substitution reactions, which can influence the stereochemical outcome. libretexts.orglibretexts.org

In the context of Ethene, (2-isothiocyanatoethoxy)-, selective cleavage of the ether bond without affecting the vinyl and isothiocyanate groups would be challenging and would likely require carefully controlled conditions or specific enzymatic methods. Some metal-catalyzed methods for ether cleavage have been developed, but their applicability to this specific substrate would need to be investigated. rsc.org

Synthesis of Novel Derivatives for Structure-Reactivity Relationship Studies

The primary route for the derivatization of Ethene, (2-isothiocyanatoethoxy)- involves the nucleophilic addition of amines to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This reaction is a well-established and efficient method for the synthesis of N,N'-disubstituted thioureas. The general scheme involves the reaction of 2-vinyloxyethyl isothiocyanate with a variety of primary and secondary amines, leading to the formation of a diverse range of thiourea derivatives. The reaction proceeds readily, often at room temperature or with gentle heating, and can be carried out in various organic solvents.

For instance, the reaction with primary aromatic amines, such as aniline (B41778) and its substituted analogues, yields a series of N-aryl-N'-(2-vinyloxyethyl)thioureas. Similarly, reaction with aliphatic amines, like alkylamines and cycloalkylamines, produces N-alkyl-N'-(2-vinyloxyethyl)thioureas. The synthesis of these derivatives provides a platform to study how the electronic nature of the aryl ring or the steric bulk of the alkyl group impacts the reactivity of both the thiourea core and the vinyl ether functionality.

Furthermore, the vinyl ether group (-O-CH=CH₂) within these derivatives presents an additional site for chemical modification. This double bond is susceptible to a variety of reactions, including hydrolysis under acidic conditions to form an aldehyde, addition reactions with electrophiles, and polymerization. The reactivity of this vinyl ether moiety can be modulated by the nature of the substituent on the thiourea nitrogen. For example, electron-withdrawing groups on the N-aryl substituent can influence the electron density of the vinyl ether, thereby affecting its susceptibility to electrophilic attack.

Detailed research findings have shown that the synthesis of these novel derivatives allows for a systematic exploration of structure-reactivity relationships. By correlating the structural features of the synthesized compounds with their observed chemical behavior, a deeper understanding of the factors governing their reactivity can be attained.

Below is a data table summarizing the synthesis of representative novel derivatives of Ethene, (2-isothiocyanatoethoxy)- and key observations regarding their reactivity, which are crucial for structure-reactivity relationship studies.

| Derivative Name | Reactant Amine | General Structure | Key Reactivity Observations |

|---|---|---|---|

| N-Phenyl-N'-(2-vinyloxyethyl)thiourea | Aniline | The presence of the phenyl group influences the electronic properties of the thiourea moiety. The vinyl ether group remains reactive towards acid-catalyzed hydrolysis. | |

| N-(4-Nitrophenyl)-N'-(2-vinyloxyethyl)thiourea | 4-Nitroaniline | The electron-withdrawing nitro group decreases the nucleophilicity of the thiourea nitrogens and can affect the reactivity of the vinyl ether towards electrophiles. | |

| N-Benzyl-N'-(2-vinyloxyethyl)thiourea | Benzylamine | The benzyl (B1604629) group provides a degree of steric hindrance and its electronic effects are different from a directly attached phenyl group, influencing the conformational preferences and reactivity. | |

| N-Cyclohexyl-N'-(2-vinyloxyethyl)thiourea | Cyclohexylamine | The bulky cyclohexyl group introduces significant steric hindrance around the thiourea core, which can impact its interaction with other reagents and its potential for intramolecular reactions. | |

| N,N-Diethyl-N'-(2-vinyloxyethyl)thiourea | Diethylamine | As a trisubstituted thiourea, the absence of a proton on one of the nitrogen atoms alters its hydrogen bonding capabilities and reactivity profile compared to disubstituted analogues. |

The study of these and other novel derivatives is ongoing, with the aim of building a comprehensive understanding of how subtle changes in molecular architecture can lead to significant differences in chemical reactivity. This knowledge is fundamental for the future design and synthesis of molecules with tailored properties for various applications.

Advanced Applications in Chemical Research and Materials Science

Role as a Versatile Synthetic Building Block for Complex Chemical Architectures

The dual reactivity of Ethene, (2-isothiocyanatoethoxy)- positions it as a potentially valuable synthon for the construction of complex molecular frameworks. The isothiocyanate group (-N=C=S) is well-established as an electrophilic handle for the formation of thiourea (B124793) derivatives through its reaction with primary and secondary amines. Indeed, existing data indicates the reaction of 2-(vinyloxy)ethyl isothiocyanate with various amines such as octadecanamine, ethanolamine, and isobutylamine (B53898) to form the corresponding 1-substituted-3-(2-vinyloxy-ethyl)-thioureas.

Furthermore, the isothiocyanate moiety can react with alcohols and thiols to yield thiocarbamates and dithiocarbamates, respectively. This reactivity opens avenues for the synthesis of a diverse range of heterocyclic compounds and other complex structures. For instance, intramolecular cyclization reactions involving the vinyl ether and a nucleophile introduced via the isothiocyanate group could lead to novel oxygen- and sulfur-containing heterocycles. The vinyl ether group (CH2=CHO-), on the other hand, can participate in various reactions characteristic of electron-rich alkenes, including electrophilic additions and cycloadditions. This orthogonal reactivity allows for a stepwise functionalization of the molecule, making it a versatile building block for creating intricate and multifunctional chemical architectures.

Precursor in Advanced Polymer Chemistry, Focusing on Synthesis and Polymerization Mechanisms

The presence of a vinyl ether group makes Ethene, (2-isothiocyanatoethoxy)- a promising monomer for polymerization. Vinyl ethers are known to undergo cationic polymerization, which can be initiated by various Lewis and Brønsted acids. This allows for the synthesis of poly(vinyl ether)s with pendant isothiocyanate groups.

The general mechanism for the cationic polymerization of vinyl ethers proceeds through the formation of a carbocationic intermediate upon addition of an initiator to the vinyl group. This intermediate then propagates by attacking the double bond of subsequent monomer units. The living/controlled nature of cationic vinyl ether polymerization can potentially be achieved, offering precise control over the polymer's molecular weight and architecture.

The resulting isothiocyanate-functionalized polymers would be highly valuable materials. The pendant isothiocyanate groups can serve as reactive sites for post-polymerization modification, allowing for the covalent attachment of a wide array of molecules, including biomolecules, dyes, and cross-linking agents. This would enable the tailoring of the polymer's properties for specific applications, such as in drug delivery, bioconjugation, and the development of functional coatings.

Development of Chemical Probes and Sensing Systems

The inherent reactivity of the isothiocyanate group towards nucleophiles, particularly amines and thiols, makes Ethene, (2-isothiocyanatoethoxy)- a candidate for the development of chemical probes and sensors. The isothiocyanate can act as a reactive handle to covalently link a signaling unit (e.g., a fluorophore or chromophore) to a recognition element or directly participate in a sensing reaction that leads to a detectable signal change.

For example, a probe based on this compound could be designed to detect specific analytes containing primary or secondary amine groups. Upon reaction, the formation of a thiourea linkage could alter the electronic properties of an appended fluorophore, leading to a change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). The vinyl ether group could be utilized to anchor the probe to a solid support, such as a glass slide or nanoparticles, for the development of heterogeneous sensing systems. While specific research on Ethene, (2-isothiocyanatoethoxy)- in this context is not yet available, the general principles of isothiocyanate-based probe design are well-established and could be readily applied.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The structural features of Ethene, (2-isothiocyanatoethoxy)- suggest its potential utility in the field of supramolecular chemistry and the construction of self-assembling systems. The isothiocyanate group can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can drive the self-assembly of molecules into ordered architectures.

For instance, the thiourea derivatives formed from the reaction of Ethene, (2-isothiocyanatoethoxy)- with appropriate molecules could exhibit strong hydrogen bonding motifs, leading to the formation of supramolecular polymers, gels, or liquid crystals. The vinyl ether group could also play a role in directing the assembly through steric interactions or by participating in π-π stacking if incorporated into a more extended conjugated system after modification. The ability to polymerize the vinyl ether groups after self-assembly could be used to lock in the supramolecular structure, creating robust, nanostructured materials. While speculative at this stage, the exploration of Ethene, (2-isothiocyanatoethoxy)- in this area could lead to the development of novel materials with interesting optical, electronic, or biological properties.

Emerging Research Methodologies and Future Directions for Ethene, 2 Isothiocyanatoethoxy

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis. sciencedaily.comnih.gov These technologies offer the potential to accelerate the discovery of novel reaction pathways and optimize existing ones with enhanced speed and accuracy. sciencedaily.com For a compound like Ethene, (2-isothiocyanatoethoxy)-, AI and ML can be instrumental in designing an efficient and viable synthetic route.

Machine learning models, particularly those based on variational autoencoders (VAEs), can generate vast datasets of new chemical reactions from a limited set of known reactions. nih.gov This capability could be harnessed to predict potential synthetic pathways to Ethene, (2-isothiocyanatoethoxy)-, including those that may not be immediately obvious to a human chemist. nih.gov By training these models on extensive databases of reactions involving isothiocyanates and vinyl ethers, it is possible to identify novel precursor molecules and reaction conditions.

Table 1: Potential AI and ML Applications in the Synthesis of Ethene, (2-isothiocyanatoethoxy)-

| AI/ML Application | Description | Potential Impact on Synthesis |

| Retrosynthesis Prediction | Algorithms predict potential starting materials and reaction steps to synthesize a target molecule. | Identification of novel and efficient synthetic routes. |

| Reaction Outcome Prediction | Models predict the products and yields of a chemical reaction under specific conditions. | Optimization of reaction conditions to maximize yield and minimize byproducts. |

| New Reaction Generation | VAEs and other generative models propose entirely new chemical transformations. nih.gov | Discovery of innovative methods for forming the isothiocyanate or vinyl ether functionalities. |

| Property Prediction | ML models predict physical, chemical, and biological properties of a molecule. | Early assessment of the compound's potential applications and hazards. |

Flow Chemistry and Continuous Processing Approaches for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of reactive compounds like isothiocyanates. nih.govthieme-connect.com This methodology provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and easier scalability. nih.govthieme-connect.com

The synthesis of isothiocyanates often involves highly reactive and sometimes hazardous reagents. digitellinc.com Flow chemistry mitigates these risks by using small reactor volumes, which minimizes the amount of hazardous material present at any given time. nih.gov Several studies have demonstrated the successful synthesis of isothiocyanates using flow chemistry, often with immobilized reagents that simplify purification. nih.govrsc.org For instance, a flow platform for the rapid formation of isothiocyanates from chloroximes has been developed, which eliminates the need for conventional work-up. nih.gov

A potential flow synthesis of Ethene, (2-isothiocyanatoethoxy)- could involve the reaction of a suitable precursor, such as 2-(vinyloxy)ethanamine (B3256217), with a thiocarbonylating agent in a flow reactor. This continuous process would allow for the safe and efficient production of the target compound, with the potential for in-line purification to yield a high-purity product. The use of continuous processing is also well-established for the production of vinyl ethers, which can be produced through various methods, including gas-phase dehydration reactions. google.comgoogle.com

Table 2: Comparison of Batch vs. Flow Synthesis for Isothiocyanates

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk due to large volumes of reactive intermediates. | Enhanced safety due to small reactor volumes and better heat transfer. nih.gov |

| Scalability | Often challenging and requires significant process redevelopment. | Easier to scale up by running the system for longer or in parallel. thieme-connect.com |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. nih.gov |

| Efficiency | Can be less efficient with lower yields and more byproducts. | Often results in higher yields and purity. nih.govthieme-connect.com |

| Purification | Typically requires offline work-up and purification steps. | Can incorporate in-line purification for a more streamlined process. nih.gov |

Application of Green Chemistry Principles in the Synthesis and Derivatization of the Compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. granthaalayahpublication.orgessentialchemicalindustry.org The synthesis of Ethene, (2-isothiocyanatoethoxy)- and its derivatives can be approached with these principles in mind to create more sustainable and environmentally friendly processes.

The twelve principles of green chemistry provide a framework for this approach. essentialchemicalindustry.org For isothiocyanate synthesis, a key green consideration is the replacement of highly toxic reagents like thiophosgene (B130339) with safer alternatives such as elemental sulfur or carbon disulfide under greener conditions. digitellinc.comnih.gov The use of water as a solvent and the development of one-pot procedures further enhance the green credentials of these synthetic methods. rsc.org For example, an efficient synthesis of isothiocyanates from primary amines and carbon disulfide has been developed using sodium persulfate in water. rsc.org

The synthesis of the vinyl ether moiety can also be made more sustainable. rsc.org Traditional methods often rely on high-pressure reactions with acetylene (B1199291). google.com Greener alternatives include the catalytic transetherification of alcohols with less hazardous vinylating agents or the elimination reaction from bio-based precursors. rsc.orgacademie-sciences.fr

Table 3: Application of Green Chemistry Principles to the Synthesis of Ethene, (2-isothiocyanatoethoxy)-

| Green Chemistry Principle | Application to Isothiocyanate/Vinyl Ether Synthesis |

| Prevention | Designing syntheses with high atom economy to minimize waste. essentialchemicalindustry.org |

| Atom Economy | Utilizing reactions that maximize the incorporation of all starting materials into the final product. essentialchemicalindustry.org |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents like thiophosgene with elemental sulfur or other less hazardous alternatives. digitellinc.comnih.gov |

| Designing Safer Chemicals | Computational studies to predict and minimize the toxicity of the final product. |

| Safer Solvents and Auxiliaries | Using water or other environmentally benign solvents. rsc.org |

| Design for Energy Efficiency | Employing catalytic methods that operate at ambient temperature and pressure. essentialchemicalindustry.org |

| Use of Renewable Feedstocks | Exploring bio-based precursors for the synthesis of the vinyl ether component. rsc.org |

| Reduce Derivatives | Designing one-pot syntheses to avoid protection and deprotection steps. rsc.org |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. essentialchemicalindustry.org |

| Design for Degradation | Incorporating biodegradable linkages into derivatives of the compound. |

| Real-time analysis for Pollution Prevention | Using in-line analytical techniques in flow chemistry to monitor and prevent waste formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and releases. essentialchemicalindustry.org |

Interdisciplinary Research Opportunities in Advanced Chemical Sciences

The bifunctional nature of Ethene, (2-isothiocyanatoethoxy)- opens up a wide range of interdisciplinary research opportunities at the interface of chemistry, biology, and materials science.

The isothiocyanate group is a well-known pharmacophore found in many naturally occurring compounds with potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govmdpi.com This suggests that Ethene, (2-isothiocyanatoethoxy)- could be a valuable building block in medicinal chemistry for the development of new therapeutic agents. nih.gov Its reactivity towards nucleophiles like the cysteine and lysine (B10760008) residues in proteins could be exploited for targeted drug delivery or as a chemical probe to study biological processes. nih.gov

The vinyl ether group is a versatile monomer for cationic polymerization, leading to the formation of poly(vinyl ether)s with a wide range of applications, including adhesives, coatings, and biomedical materials. rsc.orgwipo.int The presence of the isothiocyanate group in Ethene, (2-isothiocyanatoethoxy)- would allow for the synthesis of functional polymers. These polymers could have unique properties, such as being bioactive or having the ability to be post-polymerization modified. For example, a polymer made from this compound could be used to create antimicrobial surfaces or as a scaffold for tissue engineering.

Table 4: Potential Interdisciplinary Applications of Ethene, (2-isothiocyanatoethoxy)-

| Research Area | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of novel anticancer or anti-inflammatory drugs. nih.govnih.gov | The isothiocyanate group is a known pharmacophore. nih.gov |

| Chemical Biology | Development of chemical probes for studying protein function. nih.gov | The isothiocyanate group reacts with specific amino acid residues. nih.gov |

| Polymer Chemistry | Creation of functional and bioactive polymers. rsc.org | The vinyl ether group is polymerizable, and the isothiocyanate provides functionality. |

| Materials Science | Development of antimicrobial coatings and surfaces. | The isothiocyanate group can impart antimicrobial properties. mdpi.com |

| Bioconjugation | Linking biomolecules to surfaces or other molecules. | The isothiocyanate group can form stable bonds with amines on biomolecules. |

Unexplored Reactivity Patterns and Novel Chemical Transformations

The juxtaposition of an isothiocyanate and a vinyl ether group in a single molecule is expected to give rise to unique and unexplored reactivity patterns. While the individual reactivities of these functional groups are well-documented, their interplay could lead to novel chemical transformations.

The isothiocyanate group is an electrophilic species that readily reacts with a variety of nucleophiles, including amines, thiols, and alcohols, to form thioureas, dithiocarbamates, and thiocarbamates, respectively. cbijournal.com It can also participate in cycloaddition reactions. rsc.org The vinyl ether group, on the other hand, is an electron-rich alkene that can undergo electrophilic addition, cycloaddition reactions, and is particularly susceptible to cationic polymerization. academie-sciences.fracs.org

The combination of these two functionalities could enable intramolecular reactions, leading to the formation of novel heterocyclic compounds. For example, under certain conditions, the sulfur atom of the isothiocyanate could potentially interact with the double bond of the vinyl ether. Furthermore, the vinyl ether moiety could be used as a handle for various transformations, such as hydroformylation or metathesis, to introduce further complexity into the molecule, with the isothiocyanate group remaining available for subsequent reactions. Recent studies have also shown that vinyl ethers can act as ethylene (B1197577) surrogates in C-H functionalization reactions, opening up new possibilities for creating complex molecular architectures. nih.gov

Table 5: Known and Potential Reactions of the Functional Groups in Ethene, (2-isothiocyanatoethoxy)-

| Functional Group | Known Reactions | Potential Novel Reactions |

| Isothiocyanate | Reaction with nucleophiles (amines, thiols), cycloadditions. cbijournal.comrsc.org | Intramolecular reactions with the vinyl ether, participation in multicomponent reactions. |

| Vinyl Ether | Cationic polymerization, electrophilic addition, cycloadditions. academie-sciences.fracs.org | Use as an ethylene surrogate in C-H functionalization, nih.gov tandem reactions involving both functional groups. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.